molecular formula C14H19ClN2O3S B2376428 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one CAS No. 731011-96-4

1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one

Cat. No.: B2376428
CAS No.: 731011-96-4
M. Wt: 330.83
InChI Key: DNRMHILXALASRT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one involves multiple steps, typically starting with the preparation of the piperazine derivative followed by the introduction of the benzenesulfonyl group and the chlorobutanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The piperazine ring can also interact with neurotransmitter receptors, affecting signal transduction pathways . Further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c15-8-4-7-14(18)16-9-11-17(12-10-16)21(19,20)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRMHILXALASRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCCl)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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